molecular formula C25H28N8S2 B4852455 N',N'''-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(4-ethylphenyl)(thiourea)]

N',N'''-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(4-ethylphenyl)(thiourea)]

Cat. No. B4852455
M. Wt: 504.7 g/mol
InChI Key: ZJEDNMUKNFLRKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N',N'''-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(4-ethylphenyl)(thiourea)] is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is commonly referred to as "MPDT" and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of MPDT is not fully understood. However, it has been suggested that MPDT inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. MPDT has also been shown to inhibit the production of reactive oxygen species, which are known to play a role in the development of cancer and other diseases.
Biochemical and Physiological Effects:
MPDT has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antioxidant properties. MPDT has also been shown to have an effect on the immune system, specifically by enhancing the activity of natural killer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MPDT in lab experiments is its potential anti-cancer activity. MPDT has been shown to inhibit the growth of cancer cells in vitro and in vivo. Another advantage is its anti-inflammatory and antioxidant properties, which make it a potential therapeutic agent for various diseases. However, one limitation of using MPDT in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of MPDT.

Future Directions

There are several future directions for the study of MPDT. One potential direction is the development of MPDT-based therapies for cancer and other diseases. Another direction is the study of the mechanism of action of MPDT, which will provide insight into its potential therapeutic applications. Additionally, further studies are needed to determine the safe dosage and potential side effects of MPDT. Finally, the development of new synthesis methods for MPDT may lead to the discovery of new compounds with similar or improved properties.

Scientific Research Applications

MPDT has been extensively studied for its potential applications in scientific research. It has been shown to exhibit significant anti-cancer activity by inhibiting the growth of cancer cells. MPDT has also been shown to have anti-inflammatory and antioxidant properties. In addition, MPDT has been studied for its potential use as a diagnostic tool for various diseases.

properties

IUPAC Name

1-(4-ethylphenyl)-3-[1-[[4-[(4-ethylphenyl)carbamothioylamino]pyrazol-1-yl]methyl]pyrazol-4-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N8S2/c1-3-18-5-9-20(10-6-18)28-24(34)30-22-13-26-32(15-22)17-33-16-23(14-27-33)31-25(35)29-21-11-7-19(4-2)8-12-21/h5-16H,3-4,17H2,1-2H3,(H2,28,30,34)(H2,29,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEDNMUKNFLRKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=S)NC2=CN(N=C2)CN3C=C(C=N3)NC(=S)NC4=CC=C(C=C4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-[methanediylbis(1H-pyrazole-1,4-diyl)]bis[3-(4-ethylphenyl)(thiourea)]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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